molecular formula C10H9Br B13901762 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene

5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene

Cat. No.: B13901762
M. Wt: 209.08 g/mol
InChI Key: XGUCMYLIWQPHCU-UHFFFAOYSA-N
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Description

5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H9Br It is a brominated derivative of cyclopropa[a]indene, characterized by the presence of a bromine atom at the 5-position of the cyclopropa[a]indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the bromination of cyclopropa[a]indene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclopropa[a]indene derivatives.

    Oxidation Reactions: Products include oxidized forms such as ketones or carboxylic acids.

    Reduction Reactions: Products include the hydrogenated derivative of cyclopropa[a]indene.

Scientific Research Applications

5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
  • 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

Comparison

This compound is unique due to its specific bromination pattern and structural features. Compared to similar compounds, it exhibits distinct reactivity and potential applications. For example, the presence of the bromine atom at the 5-position may influence its chemical behavior and interactions with other molecules, making it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene

InChI

InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2

InChI Key

XGUCMYLIWQPHCU-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C2)C(=CC=C3)Br

Origin of Product

United States

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